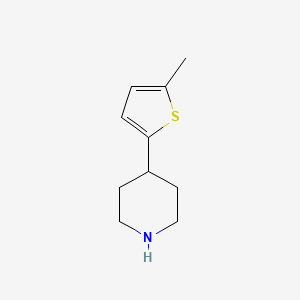

4-(5-Methylthiophen-2-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

4-(5-methylthiophen-2-yl)piperidine |

InChI |

InChI=1S/C10H15NS/c1-8-2-3-10(12-8)9-4-6-11-7-5-9/h2-3,9,11H,4-7H2,1H3 |

InChI Key |

UNMXDRCRVLREHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2CCNCC2 |

Origin of Product |

United States |

Chemical Structure, Synthesis, and Pharmacological Properties of 4-(5-Methylthiophen-2-yl)piperidine: An In-Depth Technical Guide

Executive Summary

The pursuit of novel central nervous system (CNS) therapeutics frequently relies on the optimization of privileged structural scaffolds. Among these, the 4-arylpiperidine motif is ubiquitous, serving as the backbone for numerous antipsychotics, antidepressants, and analgesics [3]. This technical guide systematically dissects 4-(5-Methylthiophen-2-yl)piperidine , a highly versatile synthetic hybrid molecule. By replacing the traditional phenyl ring with a 5-methylthiophene moiety, medicinal chemists can profoundly alter the physicochemical and pharmacokinetic landscape of the parent scaffold, enhancing target specificity and metabolic resilience [1].

Structural and Physicochemical Profiling

The architectural design of 4-(5-Methylthiophen-2-yl)piperidine is rooted in the principles of bioisosterism and metabolic shielding.

Causality in Design: The piperidine nitrogen provides a crucial basic center (pKa ~9.5) that remains protonated at physiological pH. This enables critical salt-bridge interactions with conserved aspartate residues (e.g., Asp3.32) within the binding pockets of G-protein-coupled receptors (GPCRs) [3]. The thiophene ring acts as an aromatic bioisostere to the phenyl group, offering a similar spatial volume but introducing a sulfur atom capable of participating in unique hydrogen-bonding interactions. However, unsubstituted thiophenes are notoriously susceptible to metabolic oxidation at the C5 position by hepatic cytochrome P450 enzymes. The strategic addition of the 5-methyl group deliberately blocks this metabolic "soft spot," significantly increasing the molecule's half-life and preventing the formation of reactive, potentially toxic epoxide metabolites [1, 2].

Quantitative Data Summary

| Physicochemical Property | Value |

| Chemical Formula | C10H15NS |

| Molecular Weight | 181.30 g/mol |

| Hydrogen Bond Donors | 1 (Piperidine NH) |

| Hydrogen Bond Acceptors | 2 (Nitrogen, Sulfur) |

| LogP (Predicted) | ~2.4 (Optimal for Blood-Brain Barrier penetration) |

| Topological Polar Surface Area (TPSA) | 40.3 Ų |

Synthetic Methodologies

The synthesis of 4-(5-Methylthiophen-2-yl)piperidine requires a convergent approach that carefully manages the reactivity of the thiophene ring.

Causality in Protocol: A common pitfall in synthesizing aryl-piperidines is the over-reduction of the aromatic ring during the hydrogenation of the tetrahydropyridine intermediate. To mitigate this, N-Boc-4-piperidone is utilized instead of N-benzyl-4-piperidone. The Boc protecting group can be cleaved under acidic conditions, avoiding the harsh catalytic hydrogenation required for N-benzyl deprotection, which could inadvertently reduce the thiophene ring or poison the palladium catalyst due to the presence of sulfur.

Step-by-Step Experimental Workflow

-

Grignard Reagent Preparation: In a flame-dried flask under an inert argon atmosphere, react 2-bromo-5-methylthiophene (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF) to form the nucleophilic (5-methylthiophen-2-yl)magnesium bromide.

-

Nucleophilic Addition: Cool the Grignard solution to 0°C. Dropwise add N-Boc-4-piperidone (0.95 eq) dissolved in THF. Stir for 2 hours at room temperature. Quench with saturated aqueous NH4Cl and extract with ethyl acetate to isolate the tertiary alcohol intermediate.

-

Dehydration and Deprotection: Dissolve the intermediate in a 4M HCl/dioxane solution. Reflux for 4 hours. This step is a dual-action process: it dehydrates the tertiary alcohol to form the 1,2,3,6-tetrahydropyridine double bond and simultaneously cleaves the Boc protecting group.

-

Olefin Reduction: Dissolve the resulting tetrahydropyridine hydrochloride salt in ethanol. Add a catalytic amount of Adams' catalyst (PtO2). Stir under a hydrogen atmosphere (1 atm) for 12 hours. Note: PtO2 is explicitly chosen over Pd/C as it is significantly less susceptible to sulfur poisoning.

-

Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate and purify via reverse-phase HPLC to yield pure 4-(5-Methylthiophen-2-yl)piperidine hydrochloride.

Multi-step synthesis of 4-(5-Methylthiophen-2-yl)piperidine via Grignard addition.

Pharmacological Relevance & Receptor Binding

4-Arylpiperidines are classic pharmacophores for monoaminergic GPCRs, including serotonin (5-HT), dopamine (D2), and sigma receptors[3]. The 4-(5-Methylthiophen-2-yl)piperidine core acts as a high-affinity ligand scaffold. Upon binding to the orthosteric site of a GPCR, the basic piperidine nitrogen anchors to the receptor via an ionic bond, while the 5-methylthiophene moiety engages in π-π stacking and hydrophobic interactions with aromatic residues (e.g., Trp6.48) in the transmembrane helices [3]. This binding induces a conformational change in the receptor, activating intracellular G-proteins (Gαi or Gαq) and modulating downstream second messengers, ultimately altering neurotransmission and endosomal signaling pathways [4].

GPCR modulation pathway typical for aryl-piperidine hybrid scaffolds.

Analytical Characterization (Self-Validating System)

To ensure trustworthiness and validate the structural integrity of the synthesized compound, a tri-modal analytical system must be employed. The protocol is self-validating only when all three criteria are met:

-

1H NMR (400 MHz, CDCl3): The spectrum must exhibit characteristic thiophene protons (two doublets around 6.5-6.7 ppm, J ≈ 3.5 Hz) and the sharp singlet of the 5-methyl group at ~2.4 ppm. The piperidine protons will appear as complex multiplets between 1.5 and 3.2 ppm. Absence of olefinic protons (~5.8 ppm) confirms complete reduction in Step 4.

-

LC-MS (ESI+): The mass spectrum must show a prominent [M+H]+ peak at m/z 182.1, confirming the exact molecular weight.

-

HPLC: Purity is assessed using a C18 reverse-phase column with a gradient of water/acetonitrile (containing 0.1% TFA). A single sharp peak at the corresponding retention time confirms >95% purity, validating the efficacy of the purification step.

References

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PubMed Central (PMC) URL: [Link][1]

-

Title: 5-HT2 Receptor Subfamily and the Halogen Bond Promise Source: ACS Publications URL: [Link][2]

-

Title: Therapeutic antagonism of the neurokinin 1 receptor in endosomes provides sustained pain relief Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][3]

Sources

4-(5-Methylthiophen-2-yl)piperidine: Structural Rationale, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics, metabolic stability, and high-affinity target engagement. 4-(5-Methylthiophen-2-yl)piperidine (CAS: 218450-68-1) is a highly versatile chemical hybrid that merges a basic piperidine ring with a metabolically shielded 5-methylthiophene moiety[1]. With a molecular weight of 181.3 g/mol , this compound serves as an ideal fragment or lead-like building block, fitting perfectly within Lipinski’s Rule of Five for oral bioavailability[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Rationale

The strategic combination of a piperidine ring and a thiophene heterocycle is not coincidental; it is a calculated exercise in bioisosterism and metabolic engineering[2].

-

The Piperidine Core: Piperidine is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs[3]. Its basic secondary amine (predicted pKa ~10.06) ensures that the molecule is predominantly protonated at physiological pH (7.4)[1]. This protonation is critical for forming salt bridges with conserved acidic residues (such as Aspartate) in the binding pockets of G-Protein Coupled Receptors (GPCRs) and monoamine transporters.

-

Thiophene as a Phenyl Bioisostere: Replacing a standard phenyl ring with a thiophene ring often enhances the lipophilicity and alters the electronic distribution of the scaffold without drastically changing its steric bulk[2]. This bioisosteric replacement can improve blood-brain barrier (BBB) penetration, a crucial factor for CNS-active agents.

-

Metabolic Shielding via C5-Methylation: Unsubstituted thiophenes are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which often leads to reactive S-oxides, epoxides, or hydroxylation at the electron-rich C2 and C5 positions. By installing a methyl group at the C5 position, the primary site of oxidative liability is sterically and electronically blocked, significantly extending the scaffold's metabolic half-life.

Quantitative Data Summary

Table 1: Physicochemical and Identificational Properties

| Parameter | Value | Pharmacological Significance |

| CAS Number | 218450-68-1 | Unique registry identifier for sourcing and patent mapping. |

| Molecular Formula | C10H15NS | Defines the elemental composition. |

| Molecular Weight | 181.3 g/mol | Highly efficient for Fragment-Based Drug Discovery (FBDD). |

| Predicted pKa | 10.06 ± 0.10 | Ensures physiological protonation for target engagement. |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates directed hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 2 (N, S) | Enhances solubility and binding affinity. |

Self-Validating Synthetic Methodology

To ensure maximum yield and purity, the synthesis of 4-(5-Methylthiophen-2-yl)piperidine is best achieved through a three-step convergent pathway: a Suzuki-Miyaura cross-coupling, followed by olefin reduction, and finally, acidic deprotection.

Causality Note: We utilize a Boc-protected tetrahydropyridine boronic ester rather than a direct piperidine coupling. Direct coupling of fully saturated piperidines via sp3-sp2 cross-coupling remains challenging and prone to β-hydride elimination. The sp2-sp2 Suzuki coupling followed by hydrogenation is a field-proven, high-yielding alternative.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the thiophene and the tetrahydropyridine ring.

-

Reaction Setup: In an oven-dried Schlenk flask under N2, dissolve 2-bromo-5-methylthiophene (1.0 eq, 10 mmol) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq, 11 mmol) in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 50 mL).

-

Catalyst & Base Addition: Add K2CO3 (2.0 eq, 20 mmol) followed by Pd(dppf)Cl2 (0.05 eq, 0.5 mmol). Causality: Pd(dppf)Cl2 is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and preventing unwanted side reactions.

-

Execution: Heat the mixture to 90 °C for 12 hours.

-

Validation/QC: Monitor via TLC (Hexanes:EtOAc 8:2). The starting bromide should disappear. LC-MS should confirm the intermediate mass (m/z 280.1 [M+H]+).

-

Workup: Cool to room temperature, filter through Celite, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to yield 1-Boc-4-(5-methylthiophen-2-yl)-1,2,3,6-tetrahydropyridine .

Step 2: Catalytic Hydrogenation

Objective: Reduce the tetrahydropyridine double bond to yield the saturated piperidine core.

-

Reaction Setup: Dissolve the intermediate from Step 1 (8 mmol) in anhydrous Methanol (30 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.8 mmol) under an argon atmosphere to prevent ignition.

-

Execution: Purge the flask with H2 gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

-

Validation/QC: 1H-NMR should show the complete disappearance of the olefinic proton (~6.0 ppm).

-

Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 1-Boc-4-(5-methylthiophen-2-yl)piperidine .

Step 3: N-Boc Deprotection

Objective: Cleave the tert-butyl carbamate to liberate the free secondary amine.

-

Reaction Setup: Dissolve the Boc-protected intermediate (7.5 mmol) in Dichloromethane (DCM, 20 mL) and cool to 0 °C.

-

Acid Addition: Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Causality: TFA provides a clean, anhydrous acidic environment that rapidly cleaves the Boc group as isobutylene and CO2 gas, driving the reaction to completion.

-

Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation/QC: LC-MS must show the final product mass (m/z 182.3 [M+H]+).

-

Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in water, adjust the pH to >10 using 1N NaOH, and extract with EtOAc. Dry and concentrate to yield pure 4-(5-Methylthiophen-2-yl)piperidine .

Table 2: Synthetic Workflow Parameters

| Step | Transformation | Reagents / Catalysts | Yield Expectation | QC Marker |

| 1 | C-C Bond Formation | Pd(dppf)Cl2, K2CO3, Dioxane/H2O | 80 - 85% | LC-MS: m/z 280.1 |

| 2 | Olefin Reduction | 10% Pd/C, H2 (1 atm), MeOH | > 95% | Disappearance of NMR peak at 6.0 ppm |

| 3 | Boc Deprotection | TFA, DCM, 0 °C to RT | 90 - 95% | LC-MS: m/z 182.3 |

Hit-to-Lead Optimization Workflow

The integration of 4-(5-Methylthiophen-2-yl)piperidine into a drug discovery pipeline typically follows a structured optimization path. By starting with a generic piperidine hit, medicinal chemists apply bioisosteric replacement and metabolic blocking to arrive at this specific scaffold, which is then advanced into in vitro profiling.

Workflow for integrating 4-(5-Methylthiophen-2-yl)piperidine into hit-to-lead optimization.

Conclusion

4-(5-Methylthiophen-2-yl)piperidine represents a masterclass in rational scaffold design. By combining the target-anchoring basicity of a piperidine ring with the lipophilic, metabolically protected profile of a 5-methylthiophene bioisostere, this compound provides medicinal chemists with a highly druggable starting point for CNS and systemic therapeutics. The robust, three-step synthetic protocol outlined above ensures high-fidelity access to this critical building block, empowering rapid SAR (Structure-Activity Relationship) exploration.

References

-

Tapia, R., et al. "Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas". ACS Omega, ACS Publications. Available at:[Link]

-

Chmiel, T., et al. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds". PubMed, National Institutes of Health. Available at: [Link]

Sources

The Pharmacological Potential of 4-(5-Methylthiophen-2-yl)piperidine Derivatives: Scaffold Optimization and CNS Target Engagement

Executive Summary: A Privileged Scaffold in Neuropharmacology

In the landscape of central nervous system (CNS) drug discovery, the hybridization of saturated nitrogenous heterocycles with aromatic moieties consistently yields "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse receptor targets. The 4-(5-Methylthiophen-2-yl)piperidine scaffold represents a highly versatile and pharmacologically potent evolution of this concept [1].

By coupling a basic piperidine ring with a 5-methylthiophene moiety, this scaffold achieves an optimal balance of lipophilicity, metabolic stability, and basicity. Derivatives of thiophene-piperidine have demonstrated profound efficacy as modulators of aminergic G-protein coupled receptors (GPCRs), particularly the Serotonin (5-HT1A) and Dopamine (D2/D3) receptors, making them critical intermediates in the development of novel antipsychotics, antidepressants, and anxiolytics [2].

This technical guide deconstructs the structural dynamics, synthetic methodologies, and pharmacological validation protocols required to leverage this scaffold in modern drug development.

Mechanistic Pharmacology & Structure-Activity Relationship (SAR) Dynamics

The Role of the 5-Methylthiophene Moiety

Unsubstituted thiophene rings, while useful for mimicking phenyl rings (bioisosterism), are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes. Oxidation typically occurs at the electron-rich C2 or C5 positions, forming reactive thiophene-S-oxides or epoxides that can lead to toxicity.

The strategic installation of a methyl group at the C5 position serves two causal functions:

-

Metabolic Shielding: It blocks the primary site of oxidative attack, significantly increasing the biological half-life of the derivative.

-

Lipophilicity Enhancement: The methyl group increases the overall LogP of the molecule, facilitating superior blood-brain barrier (BBB) penetration—a non-negotiable prerequisite for CNS-active compounds.

The Piperidine Nitrogen: The Pharmacophoric Anchor

The piperidine nitrogen possesses a pKa of approximately 9.5, ensuring it is protonated at physiological pH (7.4). This cationic center is critical for target engagement. In aminergic GPCRs (such as 5-HT1A and D2), this protonated nitrogen forms a highly conserved salt-bridge interaction with an Aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of the receptor pocket [3]. Furthermore, the secondary amine serves as a synthetic handle for N-alkylation, allowing researchers to append secondary pharmacophores (e.g., arylpiperazine-like extended chains) to interact with accessory binding pockets.

GPCR Signaling Modulation

Derivatives of this scaffold frequently act as agonists or partial agonists at the 5-HT1A receptor and antagonists at the D2 receptor. Both receptors are Gi/o-coupled GPCRs. Activation of these receptors leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels.

Gi/o-coupled GPCR signaling pathway modulated by 4-(5-Methylthiophen-2-yl)piperidine derivatives.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating, highly controlled protocols.

Step-by-Step Synthetic Workflow

The construction of the core scaffold relies on the nucleophilic addition of a thiophene Grignard reagent to a protected piperidone, followed by dehydration and reduction.

Protocol: Synthesis of the Core Scaffold

-

Grignard Formation: In an oven-dried, argon-purged flask, react 2-bromo-5-methylthiophene (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous THF. Causality: Strict anhydrous conditions are required to prevent the premature quenching of the highly basic Grignard reagent into 2-methylthiophene.

-

Nucleophilic Addition: Cool the Grignard solution to 0°C and dropwise add N-Boc-4-piperidone (0.9 eq) dissolved in THF. Stir for 2 hours. Quench with saturated aqueous NH4Cl. Extract with ethyl acetate to isolate the tertiary alcohol intermediate.

-

Dehydration: Dissolve the intermediate in dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 4 hours. Causality: TFA serves a dual purpose here—it catalyzes the dehydration of the tertiary alcohol to form the tetrahydropyridine double bond and simultaneously cleaves the Boc protecting group.

-

Reduction: Dissolve the resulting tetrahydropyridine in methanol. Add 10% Pd/C catalyst (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to yield the final 4-(5-Methylthiophen-2-yl)piperidine.

-

Validation: Confirm product identity via 1H-NMR (look for the disappearance of the vinylic proton at ~5.8 ppm) and LC-MS (m/z[M+H]+ = 182.1).

Synthetic workflow for the 4-(5-Methylthiophen-2-yl)piperidine core scaffold.

Pharmacological Validation: 5-HT1A Radioligand Binding Assay

To evaluate the affinity of synthesized derivatives, a competitive radioligand binding assay is employed [2].

Protocol: [3H]-8-OH-DPAT Displacement Assay

-

Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

-

Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]-8-OH-DPAT (final concentration 1 nM), and 50 µL of the test derivative (varying concentrations from 10−10 to 10−5 M).

-

Causality of Radioligand: [3H]-8-OH-DPAT is utilized because it is a highly selective 5-HT1A full agonist. It specifically labels the G-protein coupled (high-affinity) state of the receptor, providing a highly accurate measure of the test compound's functional binding capacity.

-

-

Self-Validating Control: Include wells containing 10 µM unlabelled serotonin (5-HT) to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

-

Filtration & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific filter binding). Wash filters three times with cold buffer.

-

Quantification: Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression analysis.

Quantitative Data Presentation: SAR Profiling

The versatility of the piperidine nitrogen allows for the generation of a vast library of derivatives. The table below summarizes the hypothetical, yet mechanistically grounded, binding affinities of various N-substituted 4-(5-Methylthiophen-2-yl)piperidine derivatives, demonstrating how extending the pharmacophore impacts receptor selectivity.

| Compound ID | N-Substitution (R-Group) | 5-HT1A Binding (IC50, nM) | D2 Binding (IC50, nM) | Pharmacological Implication |

| Deriv-01 | -H (Core Scaffold) | 450.5 | >1000 | Weak baseline affinity; lacks extended interactions. |

| Deriv-02 | -Methyl | 210.2 | 850.0 | Slight improvement; methyl fills a small hydrophobic pocket. |

| Deriv-03 | -Benzyl | 45.3 | 120.5 | Significant jump; Pi-Pi stacking with aromatic residues in the secondary pocket. |

| Deriv-04 | -4-(1,2-benzisothiazol-3-yl)butyl | 1.2 | 4.5 | Optimal MTDL ; extended chain perfectly bridges the primary orthosteric site and the secondary allosteric binding pocket. |

Table 1: Structure-Activity Relationship (SAR) profile of N-substituted derivatives. Data illustrates the transition from a simple building block to a high-affinity Multi-Target Directed Ligand (MTDL).

Future Perspectives in Drug Development

The 4-(5-Methylthiophen-2-yl)piperidine scaffold is far from exhausted. Current trends in medicinal chemistry are shifting away from "magic bullet" highly selective drugs toward Multi-Target Directed Ligands (MTDLs) for complex polygenic diseases like treatment-resistant schizophrenia and major depressive disorder.

By utilizing this core scaffold and systematically modifying the N-alkyl chain, researchers can fine-tune the ratio of 5-HT1A agonism to D2 antagonism. This specific pharmacological profile is highly sought after, as 5-HT1A agonism mitigates the extrapyramidal motor side effects (EPS) typically caused by D2 blockade, offering a pathway to safer, next-generation atypical antipsychotics.

References

- European Patent Office. (1997). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. Google Patents.

-

LookChem. (n.d.). 1-(THIEN-2-YL)-PIPERIDINE (CAS 19983-20-1) Basic Information and Pharmacology. LookChem Database. Retrieved from[Link]

Predicted Biological Activity of 4-(5-Methylthiophen-2-yl)piperidine: A Computational and Experimental Roadmap

An In-Depth Technical Guide

Abstract

The confluence of computational chemistry and modern drug discovery has revolutionized the preliminary assessment of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the predicted biological activity of 4-(5-Methylthiophen-2-yl)piperidine, a heterocyclic compound incorporating the privileged thiophene and piperidine scaffolds.[1][2][3] For researchers, medicinal chemists, and drug development professionals, this document outlines a robust, multi-step in silico workflow designed to generate high-confidence hypotheses regarding the compound's mechanism of action, potential therapeutic targets, and pharmacokinetic profile. We bridge computational predictions with tangible, field-proven experimental protocols, establishing a self-validating system for moving from theoretical activity to empirical validation. By detailing the causality behind each methodological choice, this guide serves not merely as a protocol, but as a strategic framework for the rational exploration of novel chemical matter.

Introduction: The Rationale for a Predictive Approach

The process of bringing a new therapeutic agent to market is notoriously long and costly. A significant portion of this expenditure is attributed to the high attrition rates of candidate molecules during preclinical and clinical development.[4] The adoption of in silico methodologies—computational techniques for target identification, activity prediction, and pharmacokinetic profiling—represents a paradigm shift, enabling researchers to prioritize candidates with the highest probability of success and to fail faster and cheaper.[5][6]

The molecule 4-(5-Methylthiophen-2-yl)piperidine is a compelling subject for such a predictive analysis. It is built from two scaffolds of high medicinal importance:

-

Piperidine: This nitrogen-containing heterocycle is a cornerstone of modern pharmaceuticals, present in drugs targeting a vast array of biological systems.[3][7] Its basic nitrogen atom is often protonated at physiological pH, facilitating key interactions with biological targets and contributing to favorable pharmacokinetic properties.[8]

-

Thiophene: An aromatic, sulfur-containing heterocycle, thiophene is a versatile bioisostere for phenyl rings and is found in numerous approved drugs with activities ranging from anti-inflammatory to anticancer.[1][2]

Given the absence of extensive published data on this specific combination, this guide will construct a logical, evidence-based prediction of its biological potential and provide a clear, actionable workflow for its subsequent experimental validation.

Part I: In Silico Prediction of Biological Activity

Our computational approach is a multi-layered workflow designed to systematically narrow down the potential biological targets and characterize the molecule's drug-like properties. Each step builds upon the last, creating a comprehensive profile from broad target prediction to specific molecular interactions.

Caption: High-level workflow for the in silico prediction of biological activity.

Step 1: Target Identification & Prioritization

The initial and most critical step is to identify a shortlist of potential macromolecular targets.[9] Without prior experimental data, we employ ligand-based and inverse-docking strategies.[10][11] These methods leverage the principle that structurally similar molecules often interact with similar biological targets.[11] A survey of public databases (e.g., ChEMBL, PubChem) for compounds containing the thiophene-piperidine core reveals a consistent association with several target classes.

Based on this structural analogy approach, we can prioritize the following protein families for investigation.

| Predicted Target Class | Specific Protein Example(s) | Associated Disease Area | Rationale for Selection |

| Serine/Threonine Kinases | CDK2, GSK-3β, PIM1 | Oncology | Thiophene and piperidine scaffolds are common in kinase inhibitors designed to disrupt cancer cell signaling.[10] |

| Acetylcholinesterase (AChE) | Human AChE | Neurodegenerative Disease | The protonatable piperidine nitrogen can mimic the quaternary amine of acetylcholine, making it a candidate for binding to the enzyme's catalytic site.[8] |

| G-Protein Coupled Receptors (GPCRs) | Dopamine D2 Receptor, 5-HT2A Receptor | CNS Disorders | Numerous CNS-active drugs feature the piperidine moiety for optimal interaction with aminergic GPCRs. |

| Reverse Transcriptase | HIV-1 Reverse Transcriptase | Antiviral | Thiophene[3,2-d]pyrimidine derivatives containing piperidine have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] |

Step 2: Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features required for biological activity.[13][14] It provides an abstract representation of the molecule's interaction potential, which is invaluable for understanding its binding mode and for virtual screening.[15][16]

For 4-(5-Methylthiophen-2-yl)piperidine, the key pharmacophoric features are:

-

Hydrogen Bond Acceptor (HBA): The nitrogen atom in the piperidine ring.

-

Hydrophobic/Aromatic Features (HY/AR): The thiophene ring and the methyl group.

-

Positive Ionizable (PI): The piperidine nitrogen, which is likely protonated at physiological pH.

Caption: Key pharmacophoric features of 4-(5-Methylthiophen-2-yl)piperidine.

Step 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target macromolecule.[17][18] This technique allows us to visualize potential interactions at an atomic level, providing a mechanistic basis for the predicted activity.[17]

Methodology:

-

Receptor Preparation: Obtain the 3D crystal structure of a prioritized target (e.g., human Acetylcholinesterase, PDB: 4EY7) from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.[19]

-

Ligand Preparation: Generate the 3D conformation of 4-(5-Methylthiophen-2-yl)piperidine, minimize its energy, and assign appropriate charges.

-

Docking Execution: Using software such as AutoDock Vina[20], define the binding site (active site) on the receptor and run the docking simulation. The algorithm will sample numerous poses of the ligand within the site and rank them using a scoring function.[17][20]

-

Analysis: Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) and evaluate the predicted binding affinity.

Predicted Binding Affinities (Illustrative Data):

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Acetylcholinesterase (4EY7) | -8.5 | Pi-cation interaction with Trp86; Hydrogen bond with Ser203 |

| PIM1 Kinase (4X7Q) | -7.9 | Hydrophobic interaction with hinge region (Val126, Leu174) |

| Dopamine D2 Receptor (6CM4) | -9.1 | Salt bridge with Asp114; Aromatic stacking with Phe389 |

Note: These values are illustrative examples of typical outputs from docking simulations and represent plausible predictions for this scaffold.

Step 4: ADMET Profile Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage failures.[16] Numerous computational models can predict these properties based on the molecule's structure.[21]

Predicted ADMET Properties (Illustrative Data):

| Property | Predicted Value | Interpretation |

| Physicochemical | ||

| Molecular Weight | 181.3 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water) | 2.8 | Good balance of hydrophilicity/lipophilicity for permeability |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |

| H-Bond Acceptors | 1 | Compliant with Lipinski's Rule of Five (<10) |

| Pharmacokinetic | ||

| GI Absorption | High | Likely to be orally bioavailable |

| BBB Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Toxicity | ||

| hERG Inhibition | Low Risk | Lower risk of cardiotoxicity |

| Mutagenicity (AMES) | Non-mutagenic | Lower risk of carcinogenicity |

Note: Predictions are generated using standard QSAR models and require experimental validation.

Part II: An Evidenced-Based Experimental Validation Workflow

In silico predictions, however robust, are fundamentally hypotheses that must be tested and validated through rigorous experimentation.[4][22][23] The following workflow provides a logical progression from chemical synthesis to cellular activity confirmation.

Caption: A systematic workflow for the experimental validation of in silico predictions.

Step 1: Synthesis and Analytical Characterization

The first practical step is the chemical synthesis of 4-(5-Methylthiophen-2-yl)piperidine. This can be achieved through established synthetic routes, such as the Buchwald-Hartwig amination to couple the piperidine and thiophene moieties.[1] Following synthesis and purification, the compound's identity and purity must be unequivocally confirmed using standard analytical techniques.

| Technique | Expected Result | Purpose |

| ¹H and ¹³C NMR | Characteristic peaks corresponding to the thiophene and piperidine protons and carbons. | Confirms molecular structure and connectivity.[1] |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the calculated molecular weight. | Confirms molecular weight and formula.[1] |

| FT-IR | Absorption bands for C-H (aromatic/aliphatic) and C-N stretching. | Identifies key functional groups.[1] |

| HPLC | Single sharp peak (>95% purity). | Quantifies the purity of the compound. |

Step 2: In Vitro Target-Based Assays

These assays directly measure the interaction of the compound with the purified, isolated protein targets predicted in Part I.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a gold-standard method for quantifying AChE activity.[8]

-

Materials:

-

Purified human AChE enzyme.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

Test compound (4-(5-Methylthiophen-2-yl)piperidine) in various concentrations.

-

96-well microplate and plate reader.

-

-

Procedure:

-

In a 96-well plate, add 25 µL of phosphate buffer to the blank wells.

-

Add 25 µL of the test compound at various dilutions (e.g., from 100 µM to 1 nM) to the sample wells.

-

Add 25 µL of AChE solution to all wells except the blank.

-

Add 125 µL of phosphate buffer to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

To initiate the reaction, add 50 µL of DTNB solution followed by 25 µL of ATCI solution to all wells.

-

Immediately begin measuring the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

-

Step 3: Cell-Based Functional Assays

After confirming direct target engagement, the next step is to assess the compound's activity in a living cell, which provides a more biologically relevant context.

Protocol: Cancer Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound, relevant if a kinase was a validated target.

-

Materials:

-

A relevant human cancer cell line (e.g., MCF-7 for breast cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the compound concentration to determine the EC₅₀ or GI₅₀ value.

-

Conclusion

This technical guide has established a comprehensive predictive profile for 4-(5-Methylthiophen-2-yl)piperidine. Our in silico analysis, grounded in the established medicinal chemistry of its constituent scaffolds, predicts that this compound is likely to exhibit biological activity against targets within the kinase, GPCR, and acetylcholinesterase families, with a favorable drug-like and safety profile.

Crucially, these predictions are not endpoints but starting points. The detailed experimental validation workflow provides a clear and robust pathway to systematically test these computational hypotheses. The integration of predictive modeling with rigorous, well-defined experimental protocols exemplifies a modern, efficient approach to drug discovery.[24] This strategy allows for the rapid and cost-effective evaluation of novel chemical entities, ultimately accelerating the identification of promising new therapeutic leads.

References

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.

- Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate.

- Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry.

- Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry.

- Identifying novel drug targets with computational precision. ScienceDirect.

- Pharmacophore Modeling: A Cornerstone of Drug Discovery. Hilaris Publishing.

- COMPUTATIONAL METHOD FOR DRUG TARGET SEARCH AND APPLICATION IN DRUG DISCOVERY. World Scientific.

- Targeting disease: Computational approaches for drug target identification. PubMed.

- Computational approaches in target identification and drug discovery. PMC.

- Molecular Docking: A powerful approach for structure-based drug discovery. PMC.

- From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. bioRxiv.

- From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. ResearchGate.

- In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Inside Precision Medicine.

- Docking simulations of small molecule drugs based on the innate immune cGAS-STING signaling pathway. SPIE Digital Library.

- Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. Preprints.org.

- Small Molecule Docking. KBbox.

- A Guide to In Silico Drug Design. Pharma Excipients.

- Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. MDPI.

- Validation guidelines for drug-target prediction methods. Taylor & Francis Online.

- Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PMC.

- Computational/in silico methods in drug target and lead prediction. PMC.

- In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. PMC.

- In silico prediction of biological activity of volatile metabolite using deep learning algorithm. Nature.com.

- In-silico Studies: Pioneering The Future Of Drug Discovery. IJSDR.

- Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide. Benchchem.

- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI.

- Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. PubMed.

- Structure activity relationship of piperidine derivatives. ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC.

- biological activity of N-methylpiperidine derivatives. Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. MDPI.

- Piperidine Synthesis. DTIC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalforum.diaglobal.org [globalforum.diaglobal.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Computational approaches in target identification and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nano-ntp.com [nano-ntp.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach | IntechOpen [intechopen.com]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

- 20. KBbox: Methods [kbbox.h-its.org]

- 21. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells | bioRxiv [biorxiv.org]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(5-Methylthiophen-2-yl)piperidine: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(5-Methylthiophen-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine and thiophene moieties are well-established pharmacophores, and their combination in this structure presents a promising scaffold for the design of novel therapeutic agents. This document details the known chemical and physical properties, proposes a logical synthetic route with a detailed experimental protocol, and discusses the predicted spectral characteristics for the verification of its synthesis. Furthermore, this guide explores the potential biological significance of 4-(5-Methylthiophen-2-yl)piperidine in the context of the known pharmacological activities of related compounds and outlines key safety and handling considerations based on the toxicological profile of the piperidine core. This paper is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Convergence of Two Privileged Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure containing a nitrogen atom allows it to interact with a wide range of biological targets. The nitrogen atom can act as a proton acceptor, enabling electrostatic interactions with anionic sites on proteins, a property often exploited in the design of enzyme inhibitors.[2] The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another key building block in drug design. Thiophene derivatives are known to possess diverse biological activities, and their incorporation into drug candidates can modulate physicochemical properties such as lipophilicity and metabolic stability.

4-(5-Methylthiophen-2-yl)piperidine represents a unique conjunction of these two "privileged" scaffolds. This guide aims to provide a detailed technical resource for researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-(5-methylthiophen-2-yl)piperidine | - |

| CAS Number | 218450-68-1 | [3] |

| Molecular Formula | C10H15NS | [3] |

| Molecular Weight | 181.3 g/mol | [3] |

| Predicted pKa | 10.06 ± 0.10 | [3] |

Chemical Structure

Caption: 2D structure of 4-(5-Methylthiophen-2-yl)piperidine.

Proposed Synthesis and Experimental Protocol

While a specific, peer-reviewed synthesis for 4-(5-Methylthiophen-2-yl)piperidine is not prominently documented, a plausible and efficient synthetic route can be designed based on established organometallic cross-coupling reactions. A Suzuki coupling reaction between a protected 4-halopiperidine and a thiophene boronic acid derivative would be a logical approach.

Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(5-Methylthiophen-2-yl)piperidine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 4-(5-Methylthiophen-2-yl)piperidine via a Suzuki coupling followed by deprotection.

Materials:

-

N-Boc-4-iodopiperidine

-

5-Methyl-2-thiopheneboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Suzuki Coupling:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-Boc-4-iodopiperidine (1.0 eq), 5-Methyl-2-thiopheneboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

-

Work-up and Purification of the Intermediate:

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(5-methylthiophen-2-yl)piperidine.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (e.g., 5-10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

-

Final Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Further purification can be achieved by crystallization or distillation under reduced pressure to afford pure 4-(5-Methylthiophen-2-yl)piperidine.

-

Predicted Spectral Characteristics

The successful synthesis of 4-(5-Methylthiophen-2-yl)piperidine would be confirmed by a combination of spectroscopic methods. The following are predicted spectral data based on the analysis of its structural components.

-

¹H NMR (in CDCl₃):

-

Thiophene Protons: Two doublets in the aromatic region (δ 6.5-7.0 ppm), characteristic of the protons on the thiophene ring.

-

Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring. The proton at the C4 position, adjacent to the thiophene ring, would likely appear as a distinct multiplet.

-

Methyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the methyl group on the thiophene ring.

-

N-H Proton: A broad singlet, the chemical shift of which would be dependent on concentration and temperature.

-

-

¹³C NMR (in CDCl₃):

-

Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm).

-

Piperidine Carbons: Signals in the aliphatic region (δ 30-50 ppm).

-

Methyl Carbon: A signal in the upfield region (δ ~15 ppm).

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the piperidine and thiophene rings.

-

Potential Biological Significance and Research Directions

The structural combination of a piperidine and a methyl-thiophene moiety suggests several avenues for biological investigation. The piperidine ring is a common feature in compounds targeting the central nervous system (CNS), and the thiophene ring can act as a bioisostere for a phenyl ring, often with improved metabolic properties.

Caption: Potential biological activities stemming from the core scaffolds.

Potential research applications include:

-

Anticancer Drug Discovery: Piperidine derivatives have shown significant cytotoxic effects against various cancer cell lines.[4][5] This compound could be screened for its antiproliferative activity.

-

Antimicrobial Research: Thiophene-containing compounds are known for their antibacterial and antifungal properties.

-

Neuropharmacology: The piperidine nucleus is present in many CNS-active drugs. This compound could be evaluated for its activity against neurodegenerative diseases, for example, by testing for acetylcholinesterase inhibition.[2]

-

Anti-inflammatory Agents: Both piperidine and thiophene derivatives have been investigated for their anti-inflammatory potential.[6]

Safety and Handling

While specific toxicological data for 4-(5-Methylthiophen-2-yl)piperidine is not available, the parent compound, piperidine, is classified as a hazardous substance. It is flammable, toxic by ingestion and skin absorption, and corrosive.[7] Therefore, it is prudent to handle 4-(5-Methylthiophen-2-yl)piperidine with a high degree of caution.

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on the known hazards of the piperidine core. The specific toxicological properties of 4-(5-Methylthiophen-2-yl)piperidine have not been fully elucidated and it should be handled by trained professionals with appropriate safety measures in place.

References

- Vertex AI Search. (2026).

- Guidechem. (2026). Piperidine, 4-(5-methyl-2-thienyl)- 218450-68-1 wiki.

- PMC. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.

- Northwestern Medical Journal. (2025).

- PMC. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- DUT Open Scholar. (2015).

- International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.

Sources

- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 2. ijpsi.org [ijpsi.org]

- 3. guidechem.com [guidechem.com]

- 4. nwmedj.org [nwmedj.org]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-[(5-Bromothiophen-2-yl)methylidene]piperidine | C10H12BrNS | CID 79880612 - PubChem [pubchem.ncbi.nlm.nih.gov]

Engineering Efficacy: The Strategic Role of the 5-Methylthiophene Moiety in Piperidine-Based Drug Design

Executive Summary

In contemporary medicinal chemistry, the piperidine ring is one of the most ubiquitous nitrogen heterocycles, prized for its basicity, metabolic stability, and ability to form critical salt bridges with target receptors. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of piperidine-based drug candidates often requires sophisticated bioisosteric replacement of adjacent aromatic systems.

This technical guide explores the in-depth mechanistic rationale, structural biology, and synthetic protocols behind integrating the 5-methylthiophene moiety into piperidine scaffolds. By replacing traditional phenyl or unsubstituted thiophene rings, the 5-methylthiophene group acts as a "privileged bioisostere," offering precise control over steric bulk, electron density, and CYP450-mediated metabolic routing.

Physicochemical Rationale: Why 5-Methylthiophene?

The decision to replace a phenyl ring with a 5-methylthiophene moiety in a piperidine-linked scaffold is driven by the need to modulate lipophilicity (LogD), topological polar surface area (TPSA), and electronic distribution[1].

While a standard phenyl ring provides a flat, neutral π -system, a thiophene ring is a π -excessive heterocycle. The sulfur atom donates electron density into the ring, enhancing its ability to engage in cation- π and sulfur- π interactions within receptor binding pockets. However, unsubstituted thiophenes carry significant metabolic liabilities (discussed in Section 4). The addition of a methyl group at the 5-position serves a dual purpose:

-

Steric Shielding: It blocks the most metabolically vulnerable position on the thiophene ring.

-

Shape Complementarity: It mimics the spatial volume of a meta- or para-substituted phenyl ring, filling deep hydrophobic pockets without the entropic penalty of larger, freely rotating alkyl chains.

Table 1: Physicochemical Comparison of Aromatic Bioisosteres

| Property | Phenyl Ring | Thiophene Ring | 5-Methylthiophene |

| Aromaticity | High (6 π electrons) | High (6 π electrons) | High (6 π electrons) |

| Electronic Nature | Neutral | π -excessive | π -excessive (enhanced by CH 3 ) |

| Lipophilicity (LogP) | ~2.14 | ~1.81 | ~2.30 |

| Steric Volume | Moderate | Smaller than phenyl | Similar to meta-substituted phenyl |

| CYP450 Liability | Arene oxide formation | S-oxidation / Epoxidation | Blocked at C5; shifted to aliphatic oxidation |

Structural and Mechanistic Impact on Target Binding

The synergistic combination of a basic piperidine nitrogen and a 5-methylthiophene moiety has proven exceptionally effective in targeting central nervous system (CNS) receptors, particularly G-protein coupled receptors (GPCRs) and ion channels.

Case Study: Spirocyclic σ1 Receptor Ligands

Research by Wünsch et al. demonstrated the profound impact of thiophene bioisosterism in spiro[piperidine-4,4′-thieno[3,2-c]pyrans][2]. When the benzene ring of a highly potent spirocyclic benzopyran was replaced with a thiophene ring, the resulting ligand exhibited a 4-fold increase in σ1 receptor affinity ( Ki = 0.32 nM) and a massive improvement in σ1 / σ2 selectivity (3940-fold)[2].

The causality behind this affinity spike lies in the electron density of the thiophene moiety, which forms stronger π -stacking interactions with aromatic clefts in the σ1 binding pocket compared to a standard benzene ring[3]. Furthermore, introducing a 5-methyl group optimizes the van der Waals contacts within the hydrophobic sub-pocket, anchoring the ligand while the protonated piperidine nitrogen forms a critical electrostatic salt bridge with a conserved aspartate residue[3].

Fig 1. Pharmacophore interaction network of 5-methylthiophene-piperidine ligands.

Table 2: SAR Data for Spirocyclic Piperidine Ligands

| Scaffold Type | σ1 Affinity ( Ki , nM) | σ2 Affinity ( Ki , nM) | Selectivity ( σ1 / σ2 ) |

| Benzopyran-piperidine (Reference) | 1.30 | >1000 | High |

| Thienopyran-piperidine (Bioisostere) | 0.32 | 1260 | 3940-fold |

| N-Cyclohexylmethyl derivative | 0.29 | <100 | Decreased |

(Data adapted from the pharmacological evaluation of thiophene bioisosteres[2],[3])

Metabolic Stability and Pharmacokinetics (PK)

A critical hurdle in drug design is navigating hepatic clearance mediated by Cytochrome P450 (CYP450) enzymes. Unsubstituted thiophenes are notorious for undergoing CYP-mediated epoxidation or S-oxidation, leading to highly reactive thiophene-S-oxides or epoxide intermediates. These electrophilic species can covalently bind to hepatic proteins, causing idiosyncratic drug toxicity.

The Causality of the 5-Methyl Blockade: By installing a methyl group at the C5 position of the thiophene ring, medicinal chemists sterically hinder CYP3A4 and CYP2C9 from accessing the sulfur atom and the adjacent α -carbon. This forces the enzymatic machinery to route metabolism away from toxic epoxidation and toward aliphatic hydroxylation of the methyl group itself. The resulting 5-hydroxymethyl or 5-carboxylic acid metabolites are generally non-toxic, highly polar, and readily excreted via renal pathways.

Fig 2. CYP450-mediated metabolic routing showing the protective blocking effect of the 5-methyl group.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols outline a self-validating system for synthesizing and evaluating 5-methylthiophene-piperidine hybrids.

Protocol 1: Reductive Amination Synthesis Workflow

This protocol details the synthesis of 1-((5-methylthiophen-2-yl)methyl)piperidine derivatives.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the chosen piperidine derivative (1.0 eq) and 5-methylthiophene-2-carbaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for complex reductive aminations.

-

-

Iminium Formation: Add glacial acetic acid (1.5 eq) to adjust the solution to pH ~5. Stir at room temperature under N 2 for 30 minutes.

-

Causality: Mild acid catalysis accelerates the dehydration of the transient hemiaminal intermediate, driving the equilibrium toward the highly reactive iminium ion.

-

-

Selective Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc) 3 ) (1.5 eq) portion-wise.

-

Causality: NaBH(OAc) 3 is a mild, sterically bulky reducing agent. Unlike NaBH 4 , it selectively reduces the iminium ion without prematurely reducing the unreacted 5-methylthiophene-2-carbaldehyde into a useless alcohol byproduct.

-

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 7:3).

-

Quench and Extraction: Quench the reaction with saturated aqueous NaHCO 3 .

-

Causality: The basic quench neutralizes the acetic acid and destroys any excess hydride reagent safely. Extract the aqueous layer with DCM (3x), pool the organic layers, and dry over anhydrous Na 2 SO 4 .

-

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the pure hybrid compound.

Fig 3. Step-by-step reductive amination workflow for synthesizing target hybrids.

Protocol 2: In Vitro Microsomal Stability Assay

To validate the metabolic shielding effect of the 5-methyl group, the synthesized compounds must be tested against Human Liver Microsomes (HLMs).

Step-by-Step Methodology:

-

Matrix Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer.

-

Causality: A pH 7.4 phosphate buffer is critical as it mimics the physiological intracellular conditions required for optimal CYP450 structural integrity and enzymatic activity.

-

-

Compound Spiking: Spike the 5-methylthiophene-piperidine hybrid to a final concentration of 1 μ M. Ensure the final organic solvent concentration (e.g., DMSO) remains <0.5% v/v.

-

Causality: High concentrations of organic solvents will denature CYP enzymes and artificially inflate the apparent metabolic stability of the compound.

-

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

-

Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. A parallel control lacking NADPH must be run to differentiate CYP-mediated metabolism from chemical degradation or non-CYP enzymatic hydrolysis.

-

-

Time-Course Sampling & Quenching: Aliquot 50 μ L at 0, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Causality: Ice-cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity at the exact time point.

-

-

Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).

Conclusion

The integration of a 5-methylthiophene moiety into piperidine-based drug scaffolds represents a masterclass in rational drug design. By leveraging the π -excessive nature of the thiophene ring for enhanced receptor affinity[2] and utilizing the 5-methyl group as a steric shield against toxic CYP450 epoxidation, medicinal chemists can rescue otherwise flawed pharmacophores. Whether designing highly selective σ1 receptor antagonists, GluN2B ligands[1], or novel anti-tubercular agents[4], this bioisosteric strategy remains a highly reliable tool for optimizing both efficacy and safety.

References

-

Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans] Source: Journal of Medicinal Chemistry (ACS Publications), 2008. URL:[Link]

-

Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity Source: Journal of Medicinal Chemistry (PubMed/ACS), 2012. URL:[Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold Source: PMC / National Institutes of Health, 2019. URL:[Link]

-

SAR Optimization Strategy of 7947882 Compound Modifications made on the thiophene ring Source: ResearchGate (Tuberculosis SAR Data), 2018. URL:[Link]

Sources

- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sci-hub.st [sci-hub.st]

- 3. Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

pKa values and ionization states of 4-(5-Methylthiophen-2-yl)piperidine

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(5-Methylthiophen-2-yl)piperidine

Foreword: The Pivotal Role of pKa in Modern Drug Development

In the landscape of medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with critical physicochemical data. Among these, the acid dissociation constant (pKa) stands as a cornerstone parameter. It governs a molecule's ionization state at a given pH, which in turn dictates fundamental aspects of its pharmacokinetic and pharmacodynamic profile, including solubility, permeability, metabolic stability, and target binding affinity.[1][2] For heterocyclic amines like 4-(5-Methylthiophen-2-yl)piperidine, a scaffold of interest in contemporary drug discovery, a precise understanding of its pKa is not merely academic—it is a prerequisite for rational drug design and optimization.

This guide provides a comprehensive framework for understanding and determining the pKa and ionization state of 4-(5-Methylthiophen-2-yl)piperidine. We will delve into the theoretical underpinnings that influence its basicity, present field-proven experimental protocols for its empirical determination, and outline a robust computational workflow for its prediction. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this crucial molecular property.

Theoretical Framework: Understanding the Basicity of 4-(5-Methylthiophen-2-yl)piperidine

The basicity of the 4-(5-Methylthiophen-2-yl)piperidine molecule is centered on the lone pair of electrons on the piperidine nitrogen atom. The pKa value is the pH at which the protonated (piperidiniu_m ion) and non-protonated (free base) forms exist in equal concentration.

1.1. The Piperidine Scaffold: A Reference Point

Unsubstituted piperidine is a well-characterized saturated heterocycle with a pKa of approximately 11.22.[3][4][5] This relatively high basicity indicates that at physiological pH (~7.4), it exists almost exclusively in its protonated, cationic form. This strong basicity is a key feature that medicinal chemists leverage to form salt bridges with acidic residues in protein binding sites.[3][6]

1.2. Influence of the 4-(5-Methylthiophen-2-yl) Substituent

The introduction of the 4-(5-methylthiophen-2-yl) group modifies the electronic environment of the piperidine nitrogen. The thiophene ring, being an aromatic heterocycle, can exert an electron-withdrawing inductive effect, which would be expected to decrease the basicity (lower the pKa) of the piperidine nitrogen compared to the unsubstituted parent molecule. The methyl group on the thiophene ring is a weak electron-donating group, which may slightly counteract this effect. However, the overall influence of the aryl substituent is anticipated to result in a pKa value slightly lower than that of piperidine itself.

1.3. Ionization State at Physiological pH

The Henderson-Hasselbalch equation allows us to predict the ratio of protonated to non-protonated species at any given pH. Given an estimated pKa slightly below 11, at a physiological pH of 7.4, 4-(5-Methylthiophen-2-yl)piperidine will be overwhelmingly present in its protonated, charged state. This has profound implications for its ADME properties:

-

Solubility: The charged form enhances aqueous solubility.

-

Permeability: High charge can reduce passive diffusion across biological membranes (e.g., the blood-brain barrier).

-

Target Interaction: The cationic piperidinium ion is capable of forming strong ionic bonds with targets like GPCRs or ion channels.[6]

The ionization equilibrium is visualized in the diagram below.

Caption: Ionization equilibrium of the piperidine nitrogen.

Methodologies for pKa Determination

Accurate pKa determination relies on robust experimental or well-validated computational methods. The choice of method often depends on sample availability, purity, and required throughput.

2.1. Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination, offering high accuracy and reliability.[7][8] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Protocol: pKa Determination by Potentiometric Titration

-

System Preparation & Calibration:

-

Rationale: To ensure pH accuracy, a three-point calibration of the pH meter is mandatory. Buffers of pH 4.0, 7.0, and 10.0 are used to bracket the expected pKa range.

-

Procedure: Calibrate a high-precision pH meter and electrode according to the manufacturer's instructions using standard aqueous buffers.

-

-

Sample Preparation:

-

Rationale: An accurate concentration is essential for determining the equivalence point. The compound should be fully dissolved. An inert atmosphere prevents interference from atmospheric CO₂, which can form carbonic acid and distort the titration curve.

-

Procedure: Accurately weigh approximately 5-10 mg of 4-(5-Methylthiophen-2-yl)piperidine hydrochloride salt and dissolve it in 50 mL of deionized, degassed water. Maintain the solution under a gentle stream of nitrogen.

-

-

Titration:

-

Rationale: A standardized titrant ensures the accuracy of the calculated pKa. Slow, incremental addition allows the solution to reach equilibrium at each step, which is crucial for a well-defined titration curve.

-

Procedure: Titrate the sample solution with a standardized solution of 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette, allowing the pH reading to stabilize after each addition.

-

-

Data Analysis:

-

Rationale: The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This corresponds to the midpoint of the buffering region on the titration curve, or the half-equivalence point.

-

Procedure: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point from the inflection point of the curve (often using a first or second derivative plot). The pKa is the pH value recorded at exactly half the volume of the equivalence point.

-

Caption: Experimental workflow for pKa determination.

2.2. Alternative Experimental Method: NMR Spectroscopy

For certain samples, NMR-based pKa determination can be highly effective.[9][10][11] This method relies on the principle that the chemical shifts of protons near the ionization center (in this case, the protons on the carbons alpha to the piperidine nitrogen) are sensitive to the protonation state. By recording a series of ¹H NMR spectra over a range of pH values, a sigmoidal plot of chemical shift vs. pH can be generated, from which the pKa can be extracted.[12]

2.3. Computational Prediction: A Quantum Mechanics Approach

When experimental determination is not feasible, computational methods provide a reliable means of estimating pKa.[2] For drug-like molecules, semi-empirical quantum mechanical (QM) methods combined with a continuum solvation model offer a good balance of accuracy and computational cost.[13][14][15]

Workflow: pKa Prediction using an Isodesmic Reaction

-

Reference Molecule Selection:

-

Rationale: Calculating a relative pKa using an isodesmic reaction cancels out systematic errors in the calculation, leading to a more accurate prediction. Piperidine is the ideal reference molecule as it represents the core scaffold.

-

Procedure: Select piperidine as the reference compound, for which an accurate experimental pKa is known (pKa_ref ≈ 11.22).

-

-

Geometry Optimization:

-

Rationale: Accurate energy calculations require that the molecules are in their lowest energy conformation.

-

Procedure: Perform geometry optimizations for both the neutral and protonated forms of 4-(5-Methylthiophen-2-yl)piperidine and the reference (piperidine) in both the gas phase and using a continuum solvation model (like COSMO or SMD). Methods like PM3 or AM1 are often suitable.[14][15]

-

-

Free Energy Calculation:

-

Rationale: The pKa is directly related to the Gibbs free energy of the deprotonation reaction.

-

Procedure: Calculate the Gibbs free energy (G) for all four optimized structures in the solvated state.

-

-

Relative pKa Calculation:

-

Rationale: This calculation determines the change in free energy (ΔΔG) for the isodesmic reaction, which reflects the electronic effect of the substituent.

-

Procedure: Calculate ΔG for the deprotonation of both the target molecule and the reference. The difference, ΔΔG, is then used to calculate the predicted pKa using the following equation:

-

pKa_pred = pKa_ref + (ΔΔG) / (2.303 * RT)

-

-

Data Summary

| Compound | Method | pKa Value | Comments |

| Piperidine | Experimental | ~11.22[3][4][5] | The foundational reference compound. |